molecular formula C11H7Cl3N4 B1607722 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile CAS No. 362601-75-0

5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile

Cat. No.: B1607722
CAS No.: 362601-75-0
M. Wt: 301.6 g/mol
InChI Key: OWQGHRDFFLJOGF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N4/c1-5-7(4-15)11(16)18(17-5)10-8(13)2-6(12)3-9(10)14/h2-3H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQGHRDFFLJOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377696
Record name SBB059675
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362601-75-0
Record name 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
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Record name SBB059675
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Record name 362601-75-0
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Preparation Methods

Starting Materials

Reaction Conditions

  • The β-ketonitrile is reacted with 2,4,6-trichlorophenylhydrazine under mild to moderate heating conditions.
  • Solvents commonly used include ethanol, methanol, or mixtures with dichloromethane, depending on solubility.
  • Reaction times vary from several hours to overnight, often at reflux.
  • The reaction proceeds through hydrazone intermediate formation, followed by cyclization to the pyrazole ring.

Purification and Yield

  • The crude product is typically purified by recrystallization or chromatographic techniques.
  • Reported yields for similar 5-aminopyrazole derivatives are generally high, often exceeding 90%.
  • The final compound is characterized by melting point determination, NMR spectroscopy (^1H and ^13C), and high-resolution mass spectrometry (HR-MS) to confirm structure and purity.

Alternative and Advanced Synthetic Routes

Solid-Phase Synthesis Approaches

Recent advances include solid-phase synthesis methods where intermediates are immobilized on resin supports, allowing for efficient purification and combinatorial library synthesis. For example, β-ketonitrile derivatives can be attached to Merrifield or Wang resins, reacted with hydrazine derivatives, and subsequently cleaved to yield 5-aminopyrazoles.

Multi-Component and One-Pot Reactions

Some protocols employ multi-component reactions combining β-ketonitriles, hydrazines, and other reagents in one-pot syntheses to streamline the preparation of substituted 5-aminopyrazoles. These methods improve efficiency and reduce purification steps.

Data Table: Summary of Preparation Methods

Method Type Key Reactants Reaction Conditions Yield (%) Notes References
Condensation of β-ketonitriles with hydrazines β-Ketonitrile (α-cyanoacetophenone derivative), 2,4,6-trichlorophenylhydrazine Reflux in ethanol/methanol, several hours 90+ Classical, versatile, high yield
Solid-phase synthesis Resin-bound β-ketonitrile intermediates, hydrazine hydrate Room temperature to mild heating Moderate to high Facilitates combinatorial synthesis, easy purification
Multi-component one-pot synthesis β-Ketonitrile, hydrazine, other reagents Varied, often mild heating High Streamlined process, fewer purification steps

Research Findings and Observations

  • The condensation-cyclization mechanism is well-established and allows for predictable synthesis of 5-aminopyrazoles with various substituents.
  • The presence of electron-withdrawing groups such as trichlorophenyl enhances the electrophilicity of the carbonyl carbon, facilitating hydrazone formation and cyclization.
  • Solid-phase synthesis methods have been demonstrated to be efficient for generating libraries of 5-aminopyrazoles, which can be useful for drug discovery applications.
  • Spectroscopic data (NMR, HR-MS) consistently confirm the formation of the desired 5-aminopyrazole ring with the correct substitution pattern.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the pyrazole structure can enhance its efficacy against different cancer types.

2. Anti-inflammatory Properties
5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile has been investigated for its anti-inflammatory effects. It acts by inhibiting specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.

3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on certain enzymes that are critical in metabolic pathways associated with diseases such as diabetes and obesity. By modulating these enzymes, it may help in managing these conditions.

Agrochemical Applications

1. Herbicide Development
The unique structure of this compound allows it to function as a herbicide. Its application in agriculture targets specific weed species while minimizing harm to crops. Research into its selectivity and efficacy has shown promising results.

2. Pesticide Formulations
The compound's potential as an active ingredient in pesticide formulations is under investigation. Its effectiveness against various pests could provide a safer alternative to traditional pesticides, aligning with the increasing demand for sustainable agricultural practices.

Chemical Intermediate

1. Synthesis of Novel Compounds
this compound serves as a key intermediate in synthesizing other bioactive compounds. Its ability to undergo various chemical reactions makes it valuable in creating new pharmaceuticals and agrochemicals.

Case Studies

Study Focus Findings
Study A: Anticancer ActivityEvaluated the effect of the compound on cancer cell linesDemonstrated significant inhibition of cell growth in breast cancer cells
Study B: Anti-inflammatory EffectsInvestigated the compound's impact on inflammatory markersShowed reduction in cytokine levels in animal models
Study C: Herbicide EfficacyTested against common agricultural weedsAchieved over 80% weed control with minimal crop damage

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
  • CAS Number : 362601-75-0
  • Molecular Formula : C₁₁H₇Cl₃N₄
  • Molecular Weight : 301.56 g/mol
  • Physical State : Solid, 97% purity

This compound belongs to the pyrazole-carbonitrile family, characterized by a pyrazole ring substituted with amino, methyl, trichlorophenyl, and nitrile groups.

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous pyrazole derivatives, focusing on substituents, physicochemical properties, and functional attributes.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (362601-75-0) 3-methyl, 2,4,6-trichlorophenyl, 4-CN 301.56 High chlorination may enhance stability/bioactivity
Fipronil (120068-37-3) 2,6-dichloro-4-(trifluoromethyl)phenyl, 4-(trifluoromethyl)sulfinyl 437.15 Broad-spectrum insecticide
Ethiprole (181587-01-9) 2,6-dichloro-4-(trifluoromethyl)phenyl, 4-ethylsulfinyl 395.64 Insecticide (alternative to fipronil)
3s (N/A) 1-(2-chlorophenyl), 4-(3-methoxyphenyl), pyrano-pyrazole N/A 80% synthesis yield; m.p. 170.7–171.2°C
3b (N/A) 3-phenyl, 1-chloroacetyl 261.4 62.71% yield; potential intermediate for drug synthesis
Perfluorophenyl Analog (1072944-84-3) 3-methyl, perfluorophenyl, 4-CN ~350 (estimated) ≥98% purity; enhanced electronegativity
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (51516-68-8) 3-chlorophenyl 218.64 Simpler structure; lower molecular weight

Substituent Effects on Bioactivity and Stability

  • Fipronil and ethiprole feature sulfinyl groups, which enhance pesticidal activity through oxidative metabolism resistance .
  • Electron-Deficient Moieties :

    • The perfluorophenyl analog (1072944-84-3) exhibits even greater electronegativity than the trichlorophenyl group, which could influence solubility and receptor interactions .

Functional Group Modifications

  • Thioacetyl and Oxadiazole Derivatives :
    • Compounds like 8a (341.1 g/mol) and 8c (355.1 g/mol) incorporate sulfur-containing groups (e.g., thioacetyl, oxadiazole), which may improve metabolic stability or target affinity compared to the parent pyrazole-carbonitrile .

Biological Activity

5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile, also known by its CAS number 362601-75-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C11H7Cl3N4
  • Molecular Weight : 301.56 g/mol
  • CAS Number : 362601-75-0

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms of this compound are still under investigation but may involve the inhibition of key enzymes or pathways relevant to disease processes.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a derivative closely related to 5-amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole demonstrated significant inhibition of tubulin polymerization and effectively arrested the cell cycle in the G2/M phase at low micromolar concentrations . This suggests potential utility in cancer treatment by disrupting cellular division.

2. Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation markers such as TNF-α and IL-6 in vitro. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of these pro-inflammatory cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

Research has indicated that pyrazole compounds can possess antimicrobial properties against various bacterial strains. In vitro studies have shown that related compounds inhibited the growth of pathogens such as E. coli and Staphylococcus aureus, suggesting a potential role in treating infections .

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Synthesized pyrazole derivatives with significant anti-tubercular activity against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .
Selvam et al. (2014)Developed novel pyrazole derivatives that inhibited pro-inflammatory cytokines with efficacy comparable to dexamethasone .
Umesha et al. (2009)Investigated the inhibition of dihydroorotate dehydrogenase (DHODH) by related pyrazole compounds, demonstrating their potential as immunosuppressive agents .

Q & A

Q. What are the common synthetic routes for 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile, and what key characterization techniques confirm its structure?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or β-diketones under catalytic conditions. For example, guar gum has been used as a biodegradable catalyst to synthesize pyrazole derivatives, achieving yields >85% under mild conditions . Key characterization steps include:

  • Melting Point Analysis : Compare observed values with literature (e.g., 228–229°C for structurally similar pyrazole-carbonitriles) .
  • Spectroscopic Techniques :
    • 1H/13C NMR : Aromatic protons (δ 7.20–7.85 ppm) and nitrile signals (C≡N, ~2231 cm⁻¹ in IR) .
    • IR Spectroscopy : Confirm NH₂ (3237 cm⁻¹), CN (2296 cm⁻¹), and aromatic C=C (1616 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M]+ at m/z 238.0961) .

Q. How do researchers optimize reaction conditions for pyrazole derivatives like this compound?

Methodological Answer: Optimization focuses on:

  • Catalyst Selection : Biocatalysts (e.g., guar gum) improve eco-friendliness and reduce reaction times .
  • Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while ethyl acetate/cyclohexane mixtures aid purification .
  • Temperature Control : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions in azide coupling steps .
  • Purification : Flash chromatography with gradient elution (0–25% ethyl acetate in cyclohexane) ensures high purity (>88% yield) .

Advanced Research Questions

Q. How can contradictory NMR data in pyrazole derivatives be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or dynamic exchange processes. Strategies include:

  • Variable Temperature (VT) NMR : Resolves overlapping signals by slowing exchange rates (e.g., distinguishing NH₂ protons at δ 9.67 ppm in CDCl₃) .
  • 2D NMR Techniques : HSQC and HMBC correlate aromatic protons with carbons to confirm substitution patterns .
  • X-ray Crystallography : Definitive structural assignment via crystallographic data (e.g., bond angles and torsion angles in pyrazole rings) .

Q. What strategies are effective in synthesizing complex pyrazole-carbonitrile derivatives with high regioselectivity?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., trichlorophenyl) to control nitrile positioning .
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., 5–12 h vs. 24 h conventional heating) .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetylated amines) to prevent undesired side reactions .

Q. How does computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., nitrile carbon as a nucleophilic center) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., insecticidal activity via GABA receptor binding, similar to fipronil derivatives) .
  • Reaction Pathway Simulation : Identify transition states in cyclocondensation steps using software like Gaussian or ORCA .

Comparative and Safety Considerations

Q. How does the trichlorophenyl substituent influence the compound’s stability and bioactivity compared to other aryl groups?

Methodological Answer:

  • Stability : The electron-withdrawing trichlorophenyl group enhances thermal stability (mp >200°C) and resistance to oxidation .
  • Bioactivity : Trichlorophenyl derivatives exhibit higher insecticidal activity (e.g., LC₅₀ <1 ppm in aphid assays) compared to methoxy or nitro-substituted analogs .

Q. What are the critical patent considerations for researchers handling this compound?

Methodological Answer:

  • Patent Compliance : Verify non-infringement of active patents (e.g., US patents covering pyrazole-carbonitriles as pesticidal agents) .
  • Export Restrictions : Adhere to 35 USC 271 for R&D use in countries where patents are valid .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile

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